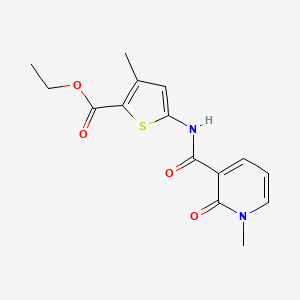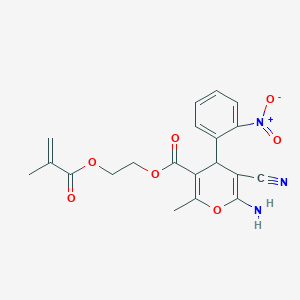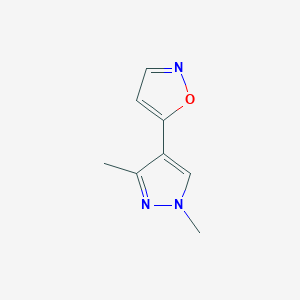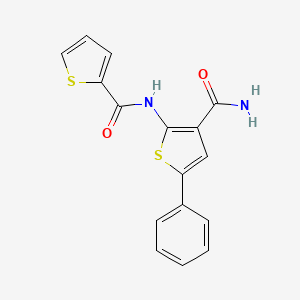
Benzyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Ultraviolet Filters and Environmental Pollution
Benzyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate is structurally related to benzophenones, a class of organic compounds. Benzophenones, especially BP-3, are widely used as ultraviolet (UV) filters. A study investigated the presence of these compounds in the urine of Chinese young adults, indicating widespread exposure. The study highlighted the importance of understanding the sources and metabolic pathways of these compounds, as well as the need for careful exposure assessment based on urine measurement (Gao et al., 2015).
Pharmacology and Cancer Research
Another related compound, MS-275, a histone deacetylase inhibitor, shares structural similarities with benzyl carbamates. A Phase I pharmacokinetic study of MS-275 in patients with refractory solid tumors and lymphomas revealed its pharmacological properties, toxicity profile, and biological effects when administered orally. The study provides insights into the therapeutic potential of similar compounds in treating various malignancies (Gore et al., 2008).
Drug Metabolism and Excretion
Research on drug metabolism by isotopes has shed light on the human urinary metabolites of 3-phenylpropyl carbamate, a compound closely related to benzyl carbamates. This study's analytical approach and findings on the metabolic transformation of these compounds can be relevant for understanding the metabolism of this compound as well (Horie & Bara, 1978).
Environmental and Biological Monitoring
Studies on environmental phenols and their urinary concentrations provide a framework for assessing human exposure to various chemical compounds, including those related to benzyl carbamates. Such research highlights the significance of monitoring these compounds in biological fluids to understand their environmental prevalence and potential health implications (Mortensen et al., 2014).
特性
IUPAC Name |
benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-18-11-10-16(13-17(18)22-12-6-5-9-19(22)23)21-20(24)26-14-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQFKSAQFYGWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine](/img/structure/B2644826.png)


![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2644830.png)


![Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2644834.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644838.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2644842.png)
![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2644843.png)